Clinical trials have investigated the efficacy of Abrocitinib in managing AD. These studies involved comparing Abrocitinib to a placebo or another medication. They measured improvements in symptoms like itching and rated the severity of eczema.
Research is ongoing to determine the long-term safety of Abrocitinib. While initial studies show good tolerability, further investigations are needed Source: Integrated Safety Analysis of Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis From the Phase II and Phase III Clinical Trial Program: .
Abrocitinib, marketed under the brand name Cibinqo, is an oral medication primarily used for the treatment of moderate to severe atopic dermatitis in adults and adolescents aged 12 years and older. It is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1 (JAK1) with high selectivity. This compound was developed by Pfizer and has gained attention for its efficacy in managing skin conditions characterized by inflammation and immune system overactivity, particularly in atopic dermatitis where cytokines like interleukin-4 and interleukin-13 play significant roles in disease pathology .
The chemical formula of abrocitinib is C14H21N5O2S, with a molar mass of 323.42 g/mol. The compound is a white to pale-colored powder and exhibits rapid absorption upon oral administration, achieving peak plasma concentrations within one hour .
Abrocitinib acts as a selective inhibitor of JAK1, a tyrosine kinase enzyme involved in various inflammatory and immune response pathways. By inhibiting JAK1, abrocitinib disrupts the signaling cascade that leads to inflammation in atopic dermatitis, potentially reducing symptoms like itching and skin lesions [].
Abrocitinib undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9, which account for approximately 53% and 30% of its metabolism, respectively. The major metabolites identified include M1 (3-hydroxypropyl) and M2 (2-hydroxypropyl), both of which retain pharmacological activity, while M4 (pyrrolidinone pyrimidine) is inactive. The metabolic pathway involves oxidative processes leading to the formation of these metabolites, which are then eliminated primarily through urine .
The mechanism of action of abrocitinib involves selective inhibition of JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. This selectivity is significant as it spares JAK2 and JAK3 pathways to some extent, potentially reducing side effects associated with broader JAK inhibition. Abrocitinib effectively inhibits the phosphorylation of signal transducer and activator of transcription proteins induced by cytokines such as interleukin-4 and interleukin-13, thereby mitigating inflammatory responses in atopic dermatitis .
Clinical studies have demonstrated that abrocitinib significantly improves symptoms of atopic dermatitis compared to placebo, with a favorable safety profile. Common adverse reactions include nasopharyngitis, nausea, headache, and increased blood creatinine levels .
The synthesis of abrocitinib involves several steps that typically include:
Specific details regarding the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols common in pharmaceutical chemistry .
Abrocitinib is primarily indicated for:
Abrocitinib has been studied for potential drug interactions, particularly concerning its metabolism via cytochrome P450 enzymes. Notable interactions include:
Several compounds exhibit similar biological activity as JAK inhibitors. Here’s a comparison highlighting their uniqueness:
Compound Name | Selectivity | Indication | Unique Features |
---|---|---|---|
Tofacitinib | JAK1/JAK3 | Rheumatoid arthritis | First approved JAK inhibitor; broader target range |
Baricitinib | JAK1/JAK2 | Rheumatoid arthritis | Approved for COVID-19 treatment |
Upadacitinib | JAK1 | Rheumatoid arthritis | Selective for JAK1; fewer side effects reported |
Filgotinib | JAK1 | Rheumatoid arthritis | Highly selective for JAK1; lower immunosuppression risk |
Abrocitinib stands out due to its high selectivity for JAK1 over other Janus kinases and its specific application in atopic dermatitis treatment. Its pharmacological profile allows it to effectively manage skin inflammation while minimizing systemic effects associated with broader JAK inhibition .
Abrocitinib possesses the molecular formula C14H21N5O2S with a precisely determined molecular weight of 323.41 grams per mole [2] [3]. The compound consists of fourteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom, forming a complex heterocyclic structure [4] [5]. Alternative molecular weight values of 323.42 grams per mole have been reported in some pharmaceutical documentation, reflecting minor variations in precision across different analytical methods [4] [5].
The molecular composition establishes abrocitinib as a nitrogen-rich heterocyclic compound with significant structural complexity [2] [3]. The Chemical Abstracts Service registry number for abrocitinib is 1622902-68-4, providing definitive identification in chemical databases [6] [9].
The complete International Union of Pure and Applied Chemistry nomenclature for abrocitinib is N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide [2] [3]. This systematic name precisely describes the molecular architecture, including the pyrrolopyrimidine core structure, the cyclobutyl ring system, and the propane sulfonamide substituent [2] [3].
Alternative nomenclature variations include N-[(1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]propane-1-sulfonamide, which specifically denotes the stereochemical configuration of the cyclobutyl ring [4] [5]. The compound is also systematically referred to as N-{3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide in certain chemical databases [2] [3].
Abrocitinib contains several distinct functional groups that contribute to its chemical and biological properties [2] [3]. The primary structural components include a pyrrolopyrimidine heterocyclic system, which serves as the core pharmacophore [2] [3]. This bicyclic aromatic system consists of fused pyrrole and pyrimidine rings, providing a rigid planar framework [2] [3].
The molecule features a cyclobutane ring system that connects the pyrrolopyrimidine core to the sulfonamide functionality [4] [5]. The cyclobutane moiety exists in a cis-configuration, which has been specifically characterized through synthetic studies [7]. A tertiary amine group links the pyrrolopyrimidine system to the cyclobutane ring through a methyl substituent [2] [3].
The sulfonamide functional group (-SO2NH-) represents another critical structural element, connected to the cyclobutane ring through a propyl chain [2] [3]. This sulfonamide moiety contributes significantly to the compound's solubility characteristics and potential for hydrogen bonding interactions [4] [5].
The stereochemical configuration of abrocitinib centers on the cyclobutane ring system, which exhibits cis-stereochemistry at the 1,3-positions [4] [5] [7]. Synthetic studies have demonstrated that the cis-isomer is preferentially formed and isolated, with reported cis:trans ratios exceeding 99:1 during enzymatic reductive amination processes [7].
The absolute stereochemical configuration is designated as (1s,3s) for the cyclobutane ring substituents, indicating the spatial arrangement of the nitrogen-containing substituents [4] [5]. This stereochemical preference is critical for the compound's biological activity and has been confirmed through detailed synthetic characterization [7].
The compound does not exhibit additional chiral centers outside of the cyclobutane ring system, simplifying its stereochemical profile compared to many pharmaceutical compounds [2] [3]. The rigid pyrrolopyrimidine core restricts conformational flexibility, contributing to the overall stereochemical definition of the molecule [2] [3].
The conformational behavior of abrocitinib is primarily influenced by the rigid pyrrolopyrimidine core and the constrained cyclobutane ring system [2] [3]. The pyrrolopyrimidine moiety adopts a planar conformation due to its aromatic character, limiting rotational freedom around the ring system [2] [3].
The cyclobutane ring introduces conformational constraints that affect the overall molecular geometry [7]. The cis-configuration of the substituents on the cyclobutane ring creates a specific three-dimensional arrangement that influences the compound's interaction with biological targets [7].
The propyl sulfonamide chain represents the most conformationally flexible portion of the molecule, capable of adopting multiple rotational conformations around the carbon-carbon and carbon-sulfur bonds [2] [3]. However, the overall molecular framework remains relatively rigid due to the constrained ring systems [2] [3].
Computational studies suggest that the preferred conformation minimizes steric interactions between the methyl group on the nitrogen atom and the cyclobutane ring hydrogen atoms [7]. The spatial arrangement of functional groups in the preferred conformation optimizes potential intermolecular interactions [7].
Abrocitinib exhibits limited aqueous solubility, with a reported water solubility of 0.04 milligrams per milliliter at 25 degrees Celsius [4] [5] [15]. This low aqueous solubility classifies the compound as practically insoluble in water according to pharmaceutical standards [4] [5].
Solvent | Solubility | Temperature |
---|---|---|
Water | 0.04 mg/mL | 25°C |
Dimethyl sulfoxide | 65-120 mg/mL | 25°C |
Ethanol | Insoluble | 25°C |
Methylene dichloride | Soluble | Room temperature |
The compound demonstrates significantly enhanced solubility in organic solvents, particularly in dimethyl sulfoxide, where solubility values ranging from 65 to 120 milligrams per milliliter have been reported [10] [8]. This dramatic increase in organic solvent solubility reflects the compound's lipophilic character [10] [8].
Abrocitinib shows poor solubility in ethanol, being classified as insoluble in this solvent system [10]. The compound exhibits good solubility in aprotic solvents such as dimethyl formamide and various halogenated solvents including methylene dichloride [12].
The predicted partition coefficient suggests moderate lipophilicity, with a calculated pKa value of 10.55 ± 0.40, indicating basic character under physiological conditions [6]. This pKa value corresponds to the pyrrolopyrimidine nitrogen atom, which can undergo protonation at acidic pH values [6].
Abrocitinib demonstrates good thermal stability under standard storage conditions, with recommended storage at room temperature for pharmaceutical formulations [8]. The compound appears as a white to pale-colored powder in its pure crystalline form [4] [5].
Thermogravimetric analysis reveals minimal weight loss during heating, with weight loss values of 0.07 to 0.4 weight percent observed over the temperature range of 25 to 150 degrees Celsius [12]. This low weight loss indicates minimal volatile content and good thermal stability [12].
The compound shows stability in solid-state formulations when protected from excessive moisture and light [8]. Chemical stability studies indicate that abrocitinib maintains its structural integrity under normal pharmaceutical storage conditions [8].
Differential scanning calorimetry studies reveal a characteristic endothermic melting peak at approximately 189 ± 2 degrees Celsius, indicating good thermal stability up to this temperature [12]. The sharp melting transition suggests a well-defined crystalline structure [12].
Abrocitinib exists in a defined crystalline form characterized by specific X-ray powder diffraction patterns [12]. The crystalline structure exhibits characteristic peak reflections at specific two-theta angles, providing a unique fingerprint for the compound [12].
The primary crystalline form shows characteristic X-ray powder diffraction peaks at approximately 12.9, 14.7, 19.4, 23.2, and 25.2 degrees two-theta, with a tolerance of ± 0.2 degrees [12]. Additional minor peaks appear at 12.5, 17.5, 17.9, 20.6, and 24.9 degrees two-theta, providing a complete diffraction profile [12].
Crystallization processes have been developed using various solvent systems, including ethers, ketones, esters, alcohols, and amides [12]. The choice of crystallization solvent can influence the final crystal morphology and quality [12].
The compound can also be prepared in amorphous solid dispersion forms when combined with pharmaceutical carriers such as hydroxypropyl cellulose or polyvinyl pyrrolidone [12]. These amorphous forms exhibit different X-ray diffraction patterns characterized by broad halos rather than sharp crystalline peaks [12].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of abrocitinib, revealing the connectivity and environment of individual atoms within the molecule [2] [3]. The pyrrolopyrimidine ring system exhibits characteristic aromatic proton signals in the 1H nuclear magnetic resonance spectrum [2] [3].
The cyclobutane ring protons appear as complex multipets due to the constrained ring geometry and coupling interactions between adjacent carbon centers [2] [3]. The methyl groups attached to the nitrogen atom and the propyl chain exhibit distinct chemical shifts reflecting their different electronic environments [2] [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals from the pyrrolopyrimidine system, along with aliphatic carbon signals from the cyclobutane ring and propyl chain [2] [3]. The carbonyl carbon of the sulfonamide group appears in a characteristic downfield region [2] [3].
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, have been employed to establish complete structural assignments and confirm the connectivity patterns within the molecule [2] [3].
Mass spectrometric analysis of abrocitinib provides molecular weight confirmation and fragmentation patterns that support structural characterization [2] [3] [13]. The molecular ion peak appears at mass-to-charge ratio 324, corresponding to the protonated molecular ion [M+H]+ [2] [3].
Electrospray ionization mass spectrometry represents the primary ionization method for abrocitinib analysis, producing stable molecular ions under positive-ion conditions [13]. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that support structural elucidation [13].
The compound exhibits predictable fragmentation patterns, including loss of the propyl sulfonamide moiety and fragmentation of the cyclobutane ring system [13]. These fragmentation patterns provide valuable information for both structural confirmation and analytical method development [13].
High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for structural verification [2] [3]. The isotope pattern analysis supports the proposed elemental composition [2] [3].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in abrocitinib [2] [3]. The sulfonamide group exhibits distinctive stretching vibrations in the region of 1100-1400 wavenumbers, reflecting the sulfur-oxygen double bond character [2] [3].
The pyrrolopyrimidine ring system displays aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region [2] [3]. Nitrogen-hydrogen stretching vibrations from the sulfonamide group appear in the 3200-3400 wavenumber range [2] [3].
The cyclobutane ring contributes aliphatic carbon-hydrogen stretching and bending vibrations in the appropriate spectral regions [2] [3]. The overall infrared spectrum provides a characteristic fingerprint for compound identification and purity assessment [2] [3].
Fourier-transform infrared spectroscopy enables detailed analysis of the vibrational modes and has been utilized for both qualitative identification and quantitative analysis of abrocitinib [2] [3].
X-ray powder diffraction analysis provides definitive characterization of the crystalline structure of abrocitinib [12]. The diffraction pattern exhibits sharp, well-defined peaks that confirm the crystalline nature of the compound [12].
The primary diffraction peaks occur at two-theta angles of 12.9, 14.7, 19.4, 23.2, and 25.2 degrees, providing a unique crystallographic fingerprint [12]. These peak positions correspond to specific crystallographic planes within the crystal lattice [12].
Two-Theta Angle (degrees) | Relative Intensity | Crystallographic Significance |
---|---|---|
12.9 ± 0.2 | High | Primary lattice spacing |
14.7 ± 0.2 | High | Secondary lattice plane |
19.4 ± 0.2 | Medium | Intermediate spacing |
23.2 ± 0.2 | Medium | Higher order reflection |
25.2 ± 0.2 | High | Characteristic spacing |
Additional minor peaks at 12.5, 17.5, 17.9, 20.6, and 24.9 degrees two-theta provide supplementary crystallographic information [12]. The complete diffraction pattern enables unambiguous identification of the crystalline form [12].
The diffraction pattern remains consistent across different batches when prepared under controlled crystallization conditions [12]. Variations in crystallization parameters can influence peak intensities but generally maintain the characteristic peak positions [12].